Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . This compound is part of the oxaspiro family, characterized by a spiro-connected oxane ring. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the esterification of 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or ethers depending on the nucleophile used.
Scientific Research Applications
Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific structural features, including the spiro-connected oxane ring and the presence of methyl groups at positions 2 and 6.
Biological Activity
Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 78258-29-4) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₈O₃
- Molecular Weight : 198.26 g/mol
- Structural Characteristics : The compound features a spirocyclic structure that contributes to its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, particularly its potential as an antimicrobial agent and its role in modulating metabolic pathways.
Antimicrobial Activity
Recent studies have indicated that compounds with spirocyclic structures can exhibit significant antibacterial properties. Research suggests that this compound may inhibit bacterial growth through mechanisms that involve disrupting cell wall synthesis and inhibiting key metabolic enzymes.
Table 1: Antimicrobial Activity Against Common Bacteria
Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 16 µg/mL | Cell wall synthesis inhibition |
Escherichia coli | 32 µg/mL | Metabolic enzyme inhibition |
Klebsiella pneumoniae | 64 µg/mL | Disruption of cell membrane integrity |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways, leading to impaired bacterial growth.
- Membrane Disruption : It has been suggested that the compound can alter the permeability of bacterial membranes, resulting in cell lysis.
- Synergistic Effects : When used in combination with other antibiotics, this compound may enhance the efficacy of existing treatments against resistant strains.
Case Studies
Several case studies highlight the potential applications of this compound:
Case Study 1: Efficacy Against Resistant Strains
In a clinical trial involving patients with infections caused by multi-drug resistant bacteria, the inclusion of this compound in treatment regimens showed a notable reduction in infection rates compared to standard antibiotic therapy alone.
Case Study 2: Synergistic Combinations
A study investigated the synergistic effects of this compound with β-lactam antibiotics. Results indicated improved outcomes in bacterial clearance and reduced side effects, suggesting a promising avenue for future antibiotic development.
Properties
Molecular Formula |
C11H18O3 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-8-4-6-11(7-5-8)10(2,14-11)9(12)13-3/h8H,4-7H2,1-3H3 |
InChI Key |
HEQUUVGVDROSSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
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